molecular formula C11H16FNO B3027428 3-Fluoro-2-(neopentyloxy)aniline CAS No. 1286274-36-9

3-Fluoro-2-(neopentyloxy)aniline

Cat. No.: B3027428
CAS No.: 1286274-36-9
M. Wt: 197.25
InChI Key: HHRNQZDLWLNRMM-UHFFFAOYSA-N
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Description

3-Fluoro-2-(neopentyloxy)aniline is a useful research compound. Its molecular formula is C11H16FNO and its molecular weight is 197.25. The purity is usually 95%.
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Scientific Research Applications

Docking and QSAR Studies for c-Met Kinase Inhibitors

3-Fluoro-2-(neopentyloxy)aniline and its derivatives have been investigated for their role as c-Met kinase inhibitors, a critical target in cancer research. Docking studies and quantitative structure-activity relationship (QSAR) methods have been employed to understand the molecular features contributing to their inhibitory activity. This research is pivotal in the development of effective cancer therapeutics (Caballero et al., 2011).

Synthesis of Quinazoline and Fused Isoindolinone

The compound has been used in the synthesis of diverse quinazoline and fused isoindolinone scaffolds. These compounds have a range of applications, particularly in medicinal chemistry, due to their biological activities (Wu et al., 2021).

Formation of 3-Fluoro-2-quinolones

Another application is in the formation of 3-fluoro-2-quinolones from anilines. This process, involving the cyclocondensation of intermediate compounds, is significant in the synthesis of quinolone antibiotics, which are used to treat a variety of bacterial infections (Mävers & Schlosser, 1996).

Antiproliferative Activity of Cu(II) and Pd(II) Complexes

Research on Cu(II) and Pd(II) complexes with fluorine-substituted anilines, including this compound, has shown promising antiproliferative activities. These findings are crucial for the development of new cancer treatments (Kasumov et al., 2016).

Vibrational Spectra and Optical Investigations

The vibrational spectra and nonlinear optical properties of fluoro-substituted anilines have been studied for their potential applications in optical limiting devices. These materials show promise for use in photonics and optoelectronics (George et al., 2021).

Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) Aniline

The synthesis of 3-chloro-4-(3-fluorobenzyloxy) aniline demonstrates the potential for large-scale industrial production of this compound, indicating its significance in various chemical synthesis applications (Qingwen, 2011).

Safety and Hazards

3-Fluoro-2-(neopentyloxy)aniline should be handled with care. If inhaled, move the person to fresh air and seek medical attention if they feel unwell. If it comes into contact with skin or eyes, rinse thoroughly with water and seek medical advice if irritation persists . It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

2-(2,2-dimethylpropoxy)-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-11(2,3)7-14-10-8(12)5-4-6-9(10)13/h4-6H,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRNQZDLWLNRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=C(C=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245903
Record name Benzenamine, 2-(2,2-dimethylpropoxy)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-36-9
Record name Benzenamine, 2-(2,2-dimethylpropoxy)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-(2,2-dimethylpropoxy)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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